molecular formula C14H13N3 B1347707 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine CAS No. 428856-24-0

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Cat. No.: B1347707
CAS No.: 428856-24-0
M. Wt: 223.27 g/mol
InChI Key: IJUMYEWHEBWLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS: 292644-33-8) is a benzimidazole derivative featuring a phenylamine group substituted at the 2-position with a methyl group and at the 3-position with a 1H-benzimidazole moiety . Its molecular formula is C14H13N3, with a molecular weight of 223.28 g/mol. This compound is structurally characterized by the fusion of a benzimidazole ring (a bicyclic system with two nitrogen atoms) and a substituted aniline group, making it a versatile scaffold in medicinal chemistry and materials science.

The benzimidazole core is known for its electron-rich aromatic system, enabling π-π stacking interactions and metal coordination, while the 2-methyl substituent on the phenylamine group introduces steric effects that influence reactivity and binding properties. The primary amine (-NH2) at the para position of the benzimidazole provides a site for further functionalization, such as acylation or Schiff base formation .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUMYEWHEBWLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358276
Record name 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428856-24-0
Record name 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428856-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the reaction of ortho-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

    Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, we compare it with structurally related benzimidazole derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Applications/Activities Reference
This compound C14H13N3 2-methyl-phenylamine, 3-benzimidazolyl Not reported Intermediate for drug synthesis
3-(1H-Benzoimidazol-2-yl)-benzoic acid C14H10N2O2 3-carboxylic acid, 1-benzimidazolyl Not reported Chelation, enzyme inhibition
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-morpholin-4-yl-propionamide (7d) C20H22N4O2 Propionamide with morpholine 210–212 (dec.) Antimicrobial activity
3-(1H-Benzoimidazol-2-yl)-2-(3-nitro-phenyl)-thiazolidin-4-one (AB-11) C16H11N3O3S Thiazolidinone with 3-nitro-phenyl 174–176 Anticancer screening
1-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea C26H18N6O Bis-benzimidazolyl urea Not reported Heparanase inhibition (IC50: 2 µM)

Structural and Electronic Differences

  • Substituent Effects :
    • The methyl group in this compound enhances lipophilicity compared to polar derivatives like 3-(1H-Benzoimidazol-2-yl)-benzoic acid .
    • Thiazolidin-4-one derivatives (e.g., AB-11) introduce a heterocyclic ring that increases conformational rigidity and hydrogen-bonding capacity, critical for receptor binding .
    • Bis-benzimidazolyl ureas exhibit extended π-conjugation, improving their affinity for heparanase, a target in cancer metastasis .

Physicochemical Properties

  • Solubility : The carboxylic acid group in 3-(1H-Benzoimidazol-2-yl)-benzoic acid improves aqueous solubility (logP ~1.5) compared to the hydrophobic methyl-phenylamine derivative (estimated logP ~3.2) .
  • Melting Points: Morpholine-containing derivatives (e.g., 7d) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas nitro-substituted thiazolidinones (AB-11) show lower melting points (~175°C) .

Biological Activity

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3C_{14}H_{13}N_3, with a molecular weight of approximately 223.27 g/mol. The structure includes a benzimidazole ring attached to a 2-methyl-phenylamine group, which contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:

  • Enzyme Inhibition : The compound has been explored as an inhibitor of heparanase, an enzyme involved in cancer metastasis. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against heparanase with IC50 values ranging from 0.23 to 0.29 µM .
  • DNA Affinity : Research has demonstrated that phenylbenzoimidazole derivatives can bind to DNA, which may play a role in their anticancer properties . This interaction can lead to the disruption of DNA replication in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in HeLa cells at concentrations as low as 25 nM, leading to increased cyclin B expression and reduced cdc2 phosphorylation . This mechanism is crucial for the prevention of cancer cell proliferation.
  • Apoptosis Induction : Treatment with the compound activates caspase-9 and decreases Bcl-2 expression, indicating the induction of apoptosis in cancer cells . This apoptotic pathway is vital for eliminating malignant cells.

Biological Activity Against Cancer Cell Lines

The anticancer efficacy of this compound has been evaluated across various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast)>10Reduced antiproliferative activity
U87 (glioblastoma)>3Lower sensitivity compared to other compounds
HeLa (cervical)0.025 - 0.050Significant G2/M arrest

These results indicate that while the compound shows potential against certain cell lines, further structural modifications may be necessary to enhance its potency.

Case Studies

In a comparative study involving several benzimidazole derivatives, it was found that modifications to the methyl group position significantly affected biological activity. For instance, moving the methyl group from para to meta position resulted in a dramatic loss of potency against MDA-MB-231 cells . Such findings underscore the importance of structural optimization in drug design.

Q & A

Q. How can crystallographic data improve the refinement of molecular structures for publication?

  • Answer : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters. Validate via R-factor convergence (<5% discrepancy). For twinned crystals, apply HKLF5 format in SHELXL. Deposit CIF files in repositories (e.g., CCDC) for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.